molecular formula C7H12N4OS B8272745 1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

Cat. No. B8272745
M. Wt: 200.26 g/mol
InChI Key: BONNDUPLOABGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine is a useful research compound. Its molecular formula is C7H12N4OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Methoxy-[1,2,4]-thiadiazol-5-yl)piperazine

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

3-methoxy-5-piperazin-1-yl-1,2,4-thiadiazole

InChI

InChI=1S/C7H12N4OS/c1-12-6-9-7(13-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3

InChI Key

BONNDUPLOABGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg (4.0 mmol) of sodium were added to ethanol (20 ml). After reaction of the sodium was complete, 500 mg (2.0 mmol) of 1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine were added and the mixture was subsequently stirred at 50° C. 2 h. The cooled reaction solution was poured into a satd aq. NaCI soln cooled to 0° C. This mixture was extracted with EA. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. 310 mg (1.54 mmol, 77%) of 1-(3-methoxy-[1,2,4]-thiadiazol-5-yl)piperazine were obtained.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3-methanesulfonyl-[1,2,4]-thiadiazol-5-yl)piperazine
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaCI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.